N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its wide spectrum of biological activity, including antifungal and antibacterial properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer activity by inhibiting CDKs.
Tetrazine-based compounds: Used in energetic materials and pharmaceuticals.
Uniqueness
N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide stands out due to its unique combination of a triazole and pyrimidine ring, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S/c1-7-8(2)12-10-13-11(14-16(10)9(7)3)20(18,19)15(4)5-6-17/h17H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMIZOQQKRPRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N(C)CCO)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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